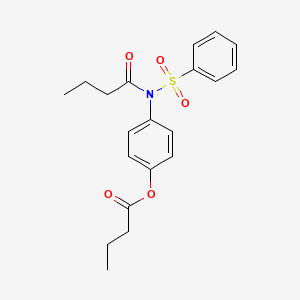

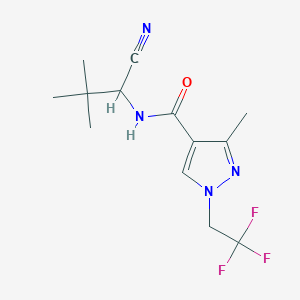

![molecular formula C16H17N3OS B2549606 2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1705988-86-8](/img/structure/B2549606.png)

2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of precursors such as 2-carbamimidoylbenzoic acid, which can undergo ring contraction with 1,3-dicarbonyl compounds to form pyrimidin-2-yl derivatives . Another related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was synthesized in a one-pot reaction and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction and density functional theory (DFT) . These techniques allow for the determination of geometric parameters and the confirmation of the molecular structure. Similar methods could be employed to analyze the molecular structure of 2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, N-hydroxyamide-containing heterocycles can react with benzyl chloroformate to form benzyloxycarbonylating agents . Additionally, cyclocondensation reactions are used to synthesize trifluoromethyl-substituted N-(pyrimidin-2-yl) derivatives . These reactions highlight the reactivity of heterocyclic compounds and could provide a basis for understanding the chemical reactions of 2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be predicted using computational studies, such as DFT, and can be correlated with experimental data . Techniques like FT-IR, NMR, and mass spectroscopy are commonly used to characterize these compounds . The corrosion inhibition properties of a pyrrole derivative were also studied, indicating the potential application of heterocyclic compounds in material science .

Scientific Research Applications

Synthesis and Characterization

- A study detailed the synthesis and characterization of heterocyclic derivatives related to the compound of interest, highlighting the base-catalyzed reactions and the crystal structure determination to understand the influence of structural modifications on molecular geometry and conformation. The research emphasized the formation of 3D supramolecular architectures through self-assembly, stacking interactions, and various hydrogen bonds, which can provide insights into the compound's utility in material science and supramolecular chemistry (Hong Chen & Mingguo Liu, 2019).

Reactivity and Complex Formation

- Another research explored the synthesis of binuclear dioxomolybdenum(VI) complexes using tridentate ONS donor ligands, where derivatives similar to the compound acted as ligands. The study provided insights into the complexes' crystal structures, revealing distorted octahedral coordination geometries and the formation of intriguing supramolecular architectures through hydrogen bonding and π-π stacking interactions. Such studies could indicate the potential of these complexes in catalysis or as functional materials in various chemical processes (N. Pramanik et al., 2015).

Biological Activity

- Research on novel thieno[2,3-d]pyrimidines, structurally related to the compound of interest, investigated their antibacterial activity. Such studies are crucial for understanding the biological implications and potential therapeutic applications of these compounds, although the specific request was to exclude drug use and dosage information. The synthesis approach and biological evaluation methods described could offer a framework for further investigation into related compounds' bioactivity (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).

properties

IUPAC Name |

2-benzylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(11-21-10-13-4-2-1-3-5-13)19-7-6-15-14(9-19)8-17-12-18-15/h1-5,8,12H,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJQUBRPDITSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

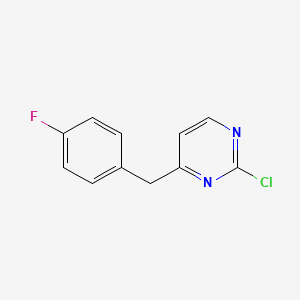

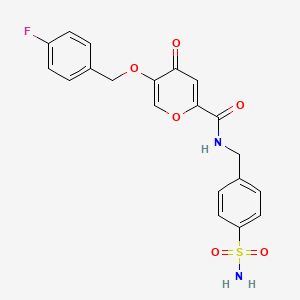

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

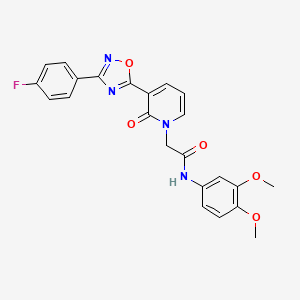

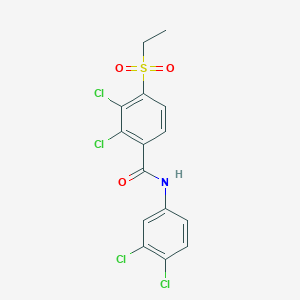

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

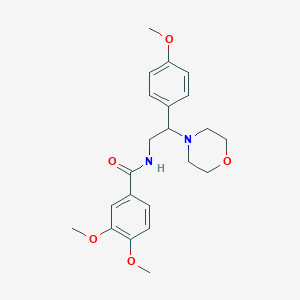

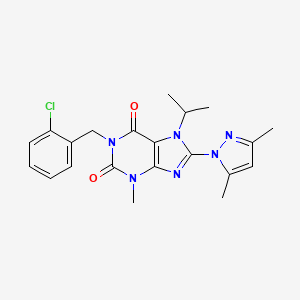

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)